molecular formula C6H5BrClN3O B6262586 3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride CAS No. 2172603-84-6

3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride

Cat. No.: B6262586
CAS No.: 2172603-84-6
M. Wt: 250.48 g/mol
InChI Key: LYIFSMZFQJIBHP-UHFFFAOYSA-N
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Description

Overview of Fused Nitrogen Heterocycles in Contemporary Chemical Research

Fused nitrogen heterocycles are cornerstone structures in modern organic chemistry, distinguished by their presence in a vast array of biologically active molecules and pharmaceuticals. smolecule.comresearchgate.net These scaffolds, which consist of at least two rings sharing a common bond and containing one or more nitrogen atoms, are prevalent in over 85% of all biologically active compounds. researchgate.net Their chemical stability, capacity for functionalization, and ability to engage in hydrogen bonding are key attributes that make them indispensable in drug discovery. researchgate.net The inherent structural diversity within this class of molecules allows for precise tailoring to create personalized therapeutic agents. researchgate.net Consequently, the synthesis and functionalization of fused nitrogen heterocycles remain a vibrant and highly competitive area of research, continually fueling advancements in medicinal chemistry and materials science. smolecule.comresearchgate.net

Historical Development and Evolution of Imidazo[1,2-c]pyrimidine (B1242154) Chemistry

The chemistry of imidazo-fused pyrimidines, including the imidazo[1,2-c]pyrimidine scaffold, has evolved significantly over the decades. Early synthetic work on related structures, such as the imidazo[1,2-a]pyridines, dates back to the Tschitschibabin reaction in 1925, which involved the condensation of 2-aminopyridine (B139424) with α-haloketones. 3wpharm.com This foundational chemistry laid the groundwork for accessing a variety of fused imidazole (B134444) ring systems.

The imidazopyrimidine core gained substantial attention towards the end of the 20th century. Patents filed in 1996 described their activity against tachykinin, signaling their therapeutic potential. jst.go.jp A marked increase in research intensity occurred from 2001 onwards, with studies exploring heteroaryl derivatives for their activity against TNFα. jst.go.jp By 2003, these scaffolds were identified as significant inhibitors of p38 MAP kinases, highlighting their potential in treating conditions like Crohn's disease and rheumatoid arthritis. jst.go.jp This progression from foundational synthesis to targeted biological investigation illustrates the scaffold's growing importance and the increasing sophistication of research in this area.

Positioning of 3-bromoimidazo[1,2-c]pyrimidin-5-ol (B13255573) hydrochloride within Advanced Heterocyclic Synthesis

3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride is a strategically important molecule in advanced heterocyclic synthesis. Its significance stems from the specific arrangement of functional groups on the core imidazo[1,2-c]pyrimidine scaffold.

The compound is characterized by a bromine atom at the 3-position and a hydroxyl group at the 5-position. The C3-position of the imidazo-fused ring system is known to be reactive and amenable to halogenation, making brominated derivatives valuable synthetic intermediates. researchgate.netresearchgate.net The presence of the bromine atom at this specific position is not trivial; it serves as a versatile chemical handle for introducing further molecular complexity. Through modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, the bromine can be substituted with a wide variety of aryl or heteroaryl groups, allowing for the systematic exploration of the chemical space around the core scaffold. researchgate.net

The hydroxyl group at the 5-position further enhances the compound's utility, offering another site for modification or for influencing the molecule's electronic properties and biological interactions. This dual functionalization makes 3-bromoimidazo[1,2-c]pyrimidin-5-ol a key building block for constructing libraries of more complex derivatives for screening in drug discovery programs. Its role is primarily that of a scaffold, designed for chemical elaboration through reactions like nucleophilic substitution at the bromine site or oxidation.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 2172603-84-6
Molecular Formula C₆H₅BrClN₃O
Molecular Weight 250.48 g/mol
Key Features Bromine at C3, Hydroxyl at C5

Academic Research Landscape and Future Perspectives for the Imidazo[1,2-c]pyrimidine Scaffold

The academic research landscape for the imidazo[1,2-c]pyrimidine scaffold and its isomers is dynamic and expansive. These compounds are actively investigated for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. jst.go.jpsigmaaldrich.comnih.gov The scaffold is a key structural element in several anxiolytic and anticonvulsant agents, such as divaplon, fasiplon, and taniplon, demonstrating its clinical relevance. sigmaaldrich.com

Current research focuses on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient, regioselective, and environmentally friendly ways to synthesize and functionalize the imidazo[1,2-c]pyrimidine core. nih.gov This includes the use of multicomponent reactions and advanced catalytic systems.

Exploration of New Biological Targets: Researchers are screening libraries of imidazo[1,2-c]pyrimidine derivatives against a wide range of biological targets, including protein kinases and receptors, to identify new therapeutic leads. jst.go.jp

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are being conducted to understand how modifications to the scaffold affect its biological activity, guiding the design of more potent and selective compounds. sigmaaldrich.com

The future for the imidazo[1,2-c]pyrimidine scaffold appears promising. Its proven versatility and broad biological activity ensure its continued importance in medicinal chemistry. Future work will likely involve the application of computational modeling to better predict biological activity and guide synthetic efforts. Furthermore, the unique photophysical properties of some derivatives may lead to applications in materials science, such as in the development of new fluorophores. nih.gov The ongoing investment in exploring the therapeutic potential of these compounds underscores their pivotal role in shaping the future of drug discovery. jst.go.jp

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2172603-84-6

Molecular Formula

C6H5BrClN3O

Molecular Weight

250.48 g/mol

IUPAC Name

3-bromo-6H-imidazo[1,2-c]pyrimidin-5-one;hydrochloride

InChI

InChI=1S/C6H4BrN3O.ClH/c7-4-3-9-5-1-2-8-6(11)10(4)5;/h1-3H,(H,8,11);1H

InChI Key

LYIFSMZFQJIBHP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)N2C1=NC=C2Br.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromoimidazo 1,2 C Pyrimidin 5 Ol Hydrochloride

Retrosynthetic Dissection and Strategic Planning for the Compound's Construction

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. By disconnecting the target molecule at key bonds, one can identify simpler and readily available starting materials.

Identification of Key Precursors and Synthetic Intermediates

The retrosynthetic dissection of 3-bromoimidazo[1,2-c]pyrimidin-5-ol (B13255573) hydrochloride begins by simplifying the target molecule. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid. The primary disconnection is at the imidazole (B134444) ring, which is commonly formed by the condensation of a 2-aminopyrimidine (B69317) derivative with a two-carbon electrophile.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the C-Br bond: The bromine atom at the 3-position can be introduced via electrophilic bromination of the imidazo[1,2-c]pyrimidin-5-ol intermediate. This is a common strategy for functionalizing electron-rich heterocyclic systems.

Disconnection of the imidazole ring: The imidazo[1,2-c]pyrimidine (B1242154) core can be disconnected across the N1-C2 and C3-N4 bonds. This reveals a key precursor, a 4-aminopyrimidin-5-ol, and a two-carbon synthon, such as an α-haloketone or its equivalent.

This analysis identifies the following key precursors and intermediates:

4-amino-5-hydroxypyrimidine: This is a crucial starting material containing the pyrimidine (B1678525) ring with the necessary amino and hydroxyl functionalities.

A suitable two-carbon electrophile: A reagent such as bromoacetaldehyde (B98955) or a similar compound is required for the cyclization reaction to form the imidazole ring.

Imidazo[1,2-c]pyrimidin-5-ol: This is the core heterocyclic intermediate before the introduction of the bromine atom.

Precursor/IntermediateStructureRole in Synthesis
4-amino-5-hydroxypyrimidine4-amino-5-hydroxypyrimidinePyrimidine precursor for imidazole ring annulation
BromoacetaldehydeBromoacetaldehydeTwo-carbon electrophile for cyclization
Imidazo[1,2-c]pyrimidin-5-olImidazo[1,2-c]pyrimidin-5-olCore intermediate for subsequent bromination

Multicomponent Reaction Strategies for Core Imidazo[1,2-c]pyrimidine Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. dergipark.org.tr For the synthesis of the imidazo[1,2-c]pyrimidine core, an MCR approach could involve the reaction of a 2-aminopyrimidine, an aldehyde, and an isocyanide. dergipark.org.tr This strategy allows for the rapid assembly of the heterocyclic system with a high degree of molecular diversity.

A hypothetical MCR for the synthesis of a related imidazo[1,2-c]pyrimidine derivative could proceed as follows:

Reactant 1Reactant 2Reactant 3CatalystProduct
2-AminopyrimidineAldehydeIsocyanideAcid Catalyst2,3-Disubstituted imidazo[1,2-c]pyrimidine

While a direct MCR for 3-bromoimidazo[1,2-c]pyrimidin-5-ol is not explicitly detailed in the literature, the principles of MCRs are applicable to the synthesis of the core structure. dergipark.org.tr

Targeted Synthesis of the Imidazo[1,2-c]pyrimidine Core

The construction of the imidazo[1,2-c]pyrimidine core is the central part of the synthesis. This typically involves the formation of the imidazole ring onto a pre-existing pyrimidine ring.

Cyclization Reactions for Imidazole Ring Annulation to Pyrimidine Precursors

The most common method for the synthesis of imidazo-fused heterocycles is the Tschitschibabin reaction. beilstein-journals.org This involves the condensation of a 2-aminoazine with an α-halocarbonyl compound. beilstein-journals.org In the context of 3-bromoimidazo[1,2-c]pyrimidin-5-ol, the synthesis would involve the reaction of a 4-aminopyrimidine (B60600) derivative with an appropriate α-halocarbonyl.

The general mechanism involves the initial N-alkylation of the exocyclic amino group of the aminopyrimidine by the α-halocarbonyl compound, followed by intramolecular cyclization and dehydration to form the fused imidazole ring.

Starting MaterialReagentConditionsProduct
4-Aminopyrimidine derivativeα-HaloketoneHeat, often with a baseImidazo[1,2-c]pyrimidine derivative

This approach has been successfully used for the synthesis of a variety of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, and is applicable to the imidazo[1,2-c]pyrimidine system. beilstein-journals.orgresearchgate.net

Stereoselective and Regioselective Considerations in Ring Closure

For the synthesis of 3-bromoimidazo[1,2-c]pyrimidin-5-ol, which is an achiral molecule, stereoselectivity is not a concern. However, regioselectivity is a critical aspect of the cyclization reaction. The reaction of an unsymmetrical aminopyrimidine with an α-halocarbonyl can potentially lead to the formation of regioisomers.

In the case of a 4-aminopyrimidine, the initial N-alkylation can occur at either the exocyclic amino group or one of the ring nitrogen atoms. The subsequent cyclization must then proceed to form the five-membered imidazole ring. The regiochemical outcome is influenced by the electronic and steric properties of the pyrimidine ring and the reaction conditions. The synthesis of 3-substituted imidazo[1,2-c]pyrimidines has been achieved with high regiospecificity. researchgate.netnih.gov

Functional Group Introduction and Transformation for the Compound

Once the imidazo[1,2-c]pyrimidine core is synthesized, the final steps involve the introduction of the bromine atom and the formation of the hydrochloride salt.

The introduction of the bromine atom at the 3-position of the imidazo[1,2-c]pyrimidine ring can be achieved through electrophilic bromination. The imidazo[1,2-c]pyrimidine system is electron-rich, and the 3-position is susceptible to electrophilic attack. Common brominating agents such as N-bromosuccinimide (NBS) can be used for this transformation. nih.gov

The final step is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 3-bromoimidazo[1,2-c]pyrimidin-5-ol, with a solution of hydrochloric acid, often in an ethereal solvent, to precipitate the salt.

Regioselective Bromination at the C-3 Position

Achieving regioselective bromination at the C-3 position of the imidazo[1,2-c]pyrimidine system is critical for the synthesis of the target compound. The C-3 position on the imidazole ring is susceptible to electrophilic substitution due to the ring's π-excessive nature. nih.gov Two primary strategies are employed for this transformation: direct bromination of the fused heterocyclic system or the use of a pre-brominated pyrimidine precursor.

In the direct bromination approach, the fully formed imidazo[1,2-c]pyrimidin-5-ol core is treated with an electrophilic bromine source. Reagents such as N-bromosuccinimide (NBS) are commonly used for such transformations, often in a polar aprotic solvent like dimethylformamide (DMF). nih.gov Alternative brominating agents for related imidazo-fused heterocycles include CBr4, which can provide high efficiency and regioselectivity. researchgate.net

A more common and controlled method involves a cyclization/bromination process starting from a brominated pyrimidine derivative. One established pathway begins with 2-amino-4-bromo-6-hydroxypyrimidine, which already contains the required bromine and hydroxyl groups at the correct positions on the pyrimidine ring. smolecule.com The subsequent cyclization reaction to form the fused imidazole ring inherently places the bromine atom adjacent to the bridgehead nitrogen, resulting in the desired 3-bromo substitution pattern. This precursor-based approach avoids potential side reactions and ensures the correct isomer is formed.

Introduction of the Hydroxyl Group at the C-5 Position

The introduction of the hydroxyl group at the C-5 position is typically accomplished by selecting a starting material that already possesses this functionality. The synthesis generally commences with a substituted pyrimidine that carries a hydroxyl group at the appropriate position. For instance, the synthesis can start from 2-amino-4-bromo-6-hydroxypyrimidine, where the hydroxyl group is already in place on the pyrimidine ring. smolecule.com

This strategy of building the fused imidazole ring onto a pre-functionalized pyrimidine is often more efficient than attempting to hydroxylate the fused imidazo[1,2-c]pyrimidine ring system as a final step, which could require harsh conditions and lead to a mixture of products. The cyclization of the aminopyrimidine with a two-carbon synthon, such as glyoxal, directly yields the imidazo[1,2-c]pyrimidin-5-ol skeleton. smolecule.com

Formation and Stabilization as the Hydrochloride Salt

The final step in the synthesis is the conversion of the 3-bromoimidazo[1,2-c]pyrimidin-5-ol free base into its hydrochloride salt. This is a standard procedure for nitrogen-containing heterocyclic compounds to enhance their stability, crystallinity, and solubility in aqueous media.

The formation of the salt is typically achieved by treating a solution of the purified free base with hydrochloric acid. smolecule.com The free base is dissolved in a suitable organic solvent, such as ethanol (B145695), methanol, or dimethylacetamide. smolecule.comgoogle.com A solution of hydrogen chloride in an alcohol (e.g., methanolic HCl) or concentrated hydrochloric acid is then added to the mixture. smolecule.comgoogle.com The resulting hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be isolated by filtration, followed by washing and drying. smolecule.com This acid-base reaction provides a stable, solid form of the compound suitable for handling and storage.

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Green Chemistry Principles

The synthesis of imidazo[1,2-c]pyrimidine derivatives is an area of active research, with a focus on improving reaction efficiency, controlling selectivity, and adhering to the principles of green chemistry. The traditional Hantzsch-type synthesis, involving the cyclo-condensation of an α-functionalized carbonyl compound with a 2-aminopyrimidine, remains a foundational method. researchgate.net However, modern advancements have introduced superior catalysts, optimized reaction conditions, and more environmentally benign approaches.

Catalyst Systems and Reaction Conditions Optimization

The choice of catalyst and the optimization of reaction conditions are paramount in the synthesis of the imidazo[1,2-a]pyrimidine (B1208166) core, a close analogue of the target structure. Various catalysts have been shown to be effective, including neutral or basic alumina (B75360) (Al₂O₃), KF-alumina, and various metal catalysts. nih.govjst.go.jpbio-conferences.org Basic Al₂O₃, in particular, has been identified as an environmentally friendly catalytic system that demonstrates good efficiency. nih.gov

Optimization studies focus on variables such as catalyst loading, temperature, and reaction time to maximize product yield. For example, in a microwave-assisted, solvent-free synthesis of imidazo[1,2-a]pyrimidines using basic alumina, the catalyst load was systematically varied to find the optimal conditions.

Table 1: Influence of Catalyst Load on Imidazo[1,2-a]pyrimidine Synthesis Data derived from studies on analogous imidazo[1,2-a]pyrimidine systems. nih.gov

EntryCatalyst (% w/w)Yield (%)Reaction Time (s)
11026150
22045120
3306590
4406390
5503490

As shown in the table, a catalyst load of 30% w/w provided the highest yield in the shortest amount of time. nih.gov Further increases in the catalyst amount did not improve the yield. nih.gov Transition metal catalysts, including copper(I) and palladium(II) systems, have also been employed to facilitate the regioselective synthesis of functionalized imidazo-fused heterocycles, offering efficient routes under mild conditions. organic-chemistry.org

Solvent Selection and Environmentally Benign Approaches

Solvent selection plays a crucial role in reaction outcomes, influencing both reaction rates and yields. Screening of different solvents is a common optimization strategy. For the synthesis of related imidazo[1,2-a]pyrimidines, solvents ranging from polar protic (e.g., MeOH, EtOH) to polar aprotic (e.g., DCM, MeCN, DMF) have been tested. nih.govnih.gov

Table 2: Effect of Solvent on the Yield of Imidazo[1,2-a]pyrimidine Synthesis Data derived from studies on analogous imidazo[1,2-a]pyrimidine systems. nih.gov

EntrySolventTemperatureTimeYield (%)
1Acetoner.t.24 h25
2MeOHReflux6 h45
3EtOHReflux6 h52
4DCMr.t.4 h80
5MeCNReflux6 h55

In the studied example, dichloromethane (B109758) (DCM) at room temperature provided the highest yield in a significantly shorter time frame compared to other solvents. nih.gov

In line with green chemistry principles, significant effort has been directed towards developing more sustainable synthetic protocols. rasayanjournal.co.inmdpi.com These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. Key environmentally benign approaches include:

Microwave-assisted synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times and often leads to higher yields and purer products compared to conventional heating. nih.govnih.govmdpi.com

Solvent-free reactions: Conducting reactions in the absence of a solvent ("neat" conditions), often facilitated by grinding or microwave irradiation, minimizes the environmental impact associated with solvent use and disposal. nih.govbio-conferences.org

Use of greener solvents: When a solvent is necessary, the use of environmentally friendly options like water or ethanol is preferred. researchgate.netmdpi.com

These modern approaches offer attractive alternatives to traditional methods, providing efficient, rapid, and sustainable routes to the synthesis of imidazo[1,2-c]pyrimidine scaffolds. mdpi.com

Mechanistic Investigations of 3 Bromoimidazo 1,2 C Pyrimidin 5 Ol Hydrochloride Reactions

Exploration of Reaction Mechanisms in Imidazo[1,2-c]pyrimidine (B1242154) Formation

The synthesis of the imidazo[1,2-c]pyrimidine scaffold, a key structural component of various biologically active compounds, is of significant interest. researchgate.netmdpi.com Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and developing novel derivatives.

Detailed Reaction Pathways for Ring Annulation

The construction of the imidazo[1,2-c]pyrimidine ring system is typically achieved through cyclocondensation reactions. A prevalent and historically significant method, analogous to the well-known Chichibabin reaction for imidazo[1,2-a]pyridines, involves the reaction of a substituted 4-aminopyrimidine (B60600) with an α-halocarbonyl compound. nih.gov

The general pathway for this annulation can be described as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the exocyclic amino group of the 4-aminopyrimidine onto the electrophilic carbonyl carbon of the α-halocarbonyl compound.

Intermediate Formation: This initial attack forms a transient tetrahedral intermediate.

Intramolecular Cyclization: Subsequently, the endocyclic nitrogen atom (N1) of the pyrimidine (B1678525) ring performs an intramolecular nucleophilic attack on the α-carbon bearing the halogen, displacing the halide ion. This step leads to the formation of a five-membered imidazole (B134444) ring fused to the pyrimidine core.

Dehydration: The resulting bicyclic intermediate, often a di-hydro-imidazo[1,2-c]pyrimidinol, readily undergoes dehydration under acidic or thermal conditions to yield the aromatic imidazo[1,2-c]pyrimidine system.

Alternative synthetic strategies, such as multi-component reactions (MCRs), have also been developed to construct this heterocyclic framework, often offering advantages in terms of efficiency and atom economy. nih.gov For instance, a [3+3] cyclocondensation can be employed, combining a suitable N-C-N dinucleophile with a C-C-C building block to assemble the pyrimidine portion of the fused ring system. nih.gov

Table 1: Comparison of Ring Annulation Methods for Imidazo[1,2-c]pyrimidine Synthesis
MethodStarting MaterialsKey StepsConditions
Modified Chichibabin 4-Aminopyrimidine derivative, α-Halocarbonyl compoundNucleophilic addition, Intramolecular SN2, DehydrationOften requires heating, may use a base or acid catalyst
[3+3] Cyclocondensation N-C-N Dinucleophile (e.g., amidine), C-C-C Electrophile (e.g., α,β-unsaturated ketone)Michael addition, Intramolecular cyclization, AromatizationCan require harsh conditions (heat, strong acid/base)
One-Pot Tandem Reactions 2-Aminopyrimidine (B69317), Ketone, Brominating agentIn-situ α-bromination of ketone, Condensation, CyclizationVaries; can be metal-catalyzed or metal-free

Intermediates and Transition State Characterization

The characterization of intermediates and transition states in these ring-forming reactions provides deep insight into the reaction kinetics and thermodynamics. While the direct isolation of these transient species is often challenging, their existence is supported by spectroscopic analysis of reaction mixtures and computational modeling.

In the modified Chichibabin pathway, the key intermediate is the bicyclic alcohol formed after the intramolecular cyclization. The transition state for this cyclization step involves the simultaneous formation of the C-N bond and the breaking of the C-X (halogen) bond. Computational studies, particularly using Density Functional Theory (DFT), can model the geometries and energies of these transition states. d-nb.info Such calculations help to rationalize the regioselectivity of the cyclization, especially when asymmetrical pyrimidines are used. The subsequent dehydration step proceeds via a protonated alcohol intermediate, which facilitates the elimination of a water molecule to achieve the stable, aromatic final product.

Electrophilic and Nucleophilic Processes Governing Bromination and Hydroxylation

The specific functionalization of the imidazo[1,2-c]pyrimidine core with bromine and hydroxyl groups is governed by the principles of electrophilic and nucleophilic substitution reactions.

The introduction of the bromine atom at the 3-position is a classic example of an electrophilic aromatic substitution. The imidazo[1,2-a]pyridine (B132010) and related imidazopyrimidine systems are known to be electron-rich, particularly at the C3 position of the imidazole ring. stackexchange.com The reaction proceeds via the formation of a resonance-stabilized cationic intermediate, often called a sigma complex or Wheland intermediate. Attack of an electrophile (e.g., Br+) at C3 allows the positive charge to be delocalized over the heterocyclic system while maintaining the aromaticity of the six-membered pyrimidine ring in key resonance structures. stackexchange.com This intermediate is significantly more stable than the one formed from an attack at the C2 position, thus directing the substitution preferentially to C3. stackexchange.com Common brominating agents for this transformation include N-bromosuccinimide (NBS) or molecular bromine. nih.govnih.gov

The hydroxyl group at the 5-position is typically introduced by utilizing a starting material that already contains this functionality or a precursor. A common synthetic strategy involves starting with a 4-amino-6-hydroxypyrimidine (B372064) derivative. google.com This pre-functionalized pyrimidine is then subjected to the ring annulation reaction as described in section 3.1.1. Alternatively, if the imidazo[1,2-c]pyrimidine core is already formed with a suitable leaving group (e.g., a chlorine atom) at the 5-position, the hydroxyl group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction.

Tautomeric Equilibria and Proton Transfer Mechanisms for the 5-ol Moiety

Heterocyclic compounds containing a hydroxyl group adjacent to a ring nitrogen atom, such as the 5-ol moiety in the title compound, frequently exhibit keto-enol tautomerism. The 3-bromoimidazo[1,2-c]pyrimidin-5-ol (B13255573) can exist in equilibrium with its keto tautomer, 3-bromo-imidazo[1,2-c]pyrimidin-5(6H)-one.

The position of this equilibrium is influenced by several factors, including the physical state (solid, liquid, or gas), solvent polarity, pH, and temperature. In many hydroxypyrimidine systems, the keto form is significantly favored in both solid and solution phases. uni.lu

The mechanism of proton transfer between the enol and keto forms can occur through several pathways:

Intramolecular Transfer: A direct 1,3-proton shift from the oxygen to the nitrogen atom. This process typically has a high energy barrier in the ground state.

Solvent-Mediated Transfer: Solvent molecules (e.g., water) can act as a proton shuttle, facilitating the transfer through a lower-energy transition state.

Acid/Base Catalysis: The presence of acid or base can accelerate the interconversion by protonating the ring nitrogen or deprotonating the hydroxyl group, respectively.

Excited-state intramolecular proton transfer (ESIPT) is another relevant phenomenon where photoexcitation can dramatically shift the tautomeric equilibrium, leading to unique photophysical properties. nih.gov In the ground state, the enol form might be stabilized by the aromaticity of the pyrimidine ring, but in the excited state, proton transfer can become a rapid and efficient deactivation pathway. d-nb.infonih.gov

Theoretical Studies on Protonation and Hydrochloride Salt Formation

Theoretical methods, particularly DFT, are powerful tools for studying the protonation behavior of nitrogen heterocycles. nih.govsemanticscholar.org The imidazo[1,2-c]pyrimidine skeleton possesses multiple nitrogen atoms that could potentially be protonated. Computational analysis of properties like proton affinity (PA) and the molecular electrostatic potential (MEP) can predict the most likely site of protonation. mdpi.comresearchgate.net

For imidazopyrimidine systems, the most basic site is generally predicted to be the imidazole nitrogen that is not at the bridgehead (N1), which has a higher pKa compared to the pyrimidine nitrogens. mdpi.com This is because the lone pair on this nitrogen is more available and less involved in the aromatic system compared to the pyrimidine nitrogens, which are part of a more electron-deficient ring.

The formation of the hydrochloride salt occurs when the molecule is treated with hydrochloric acid. The proton (H+) from HCl coordinates to the most basic nitrogen atom (likely N1), forming a positively charged cation. This cation then forms an ionic bond with the chloride anion (Cl-).

The formation of the salt can be characterized by various analytical techniques. NMR spectroscopy is particularly informative. researchgate.netnih.govnih.govipb.pt Upon protonation, the resonance signals of the protons on the carbon atoms adjacent to the newly formed N+-H bond typically shift downfield in the 1H NMR spectrum due to the increased positive charge and inductive effects. nih.gov Solid-state NMR can also be used to provide detailed structural information on the hydrochloride salt. nih.gov

Table 2: Predicted Spectroscopic Shifts Upon Hydrochloride Formation
NucleusExpected Change in Chemical Shift (δ)Rationale
Protons near protonated N Significant downfield shiftDeshielding due to positive charge on nitrogen and inductive effect.
Other ring protons Minor downfield shiftsGeneral deshielding of the aromatic system upon cation formation.
Carbons near protonated N Downfield shiftSimilar deshielding effect as observed for protons.

Reactivity and Derivatization Chemistry of 3 Bromoimidazo 1,2 C Pyrimidin 5 Ol Hydrochloride

Transformations Involving the Bromo Substituent at C-3

The bromine atom at the C-3 position is a key handle for introducing molecular diversity through various chemical reactions, most notably palladium-catalyzed cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific literature on 3-bromoimidazo[1,2-c]pyrimidin-5-ol (B13255573) hydrochloride is limited, the reactivity of similar 3-bromo-substituted imidazo-fused heterocyclic systems strongly suggests its suitability as a substrate in these transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. It is anticipated that 3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride would readily participate in Suzuki-Miyaura coupling reactions with various boronic acids or esters in the presence of a palladium catalyst and a base. For the closely related 3-bromoimidazo[1,2-a]pyridine (B1267429) scaffold, a variety of aryl and heteroaryl groups have been successfully introduced at the C-3 position. These reactions typically employ catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) with bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃ in solvent systems such as dioxane/water or DME.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for 3-Bromo-Imidazo-Fused Heterocycles

EntryAryl/Heteroaryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O85
24-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃DME92
3Thiophen-2-ylboronic acidPd(OAc)₂/SPhosCs₂CO₃Toluene/H₂O78

Heck Coupling: The Heck reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. It is expected that this compound could be coupled with various activated and unactivated olefins under standard Heck conditions, which typically involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N).

Sonogashira Coupling: This cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne is a cornerstone in the synthesis of acetylenic compounds. The C-3 bromo substituent of the target compound is a suitable handle for Sonogashira coupling. These reactions are generally carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base, such as triethylamine (B128534) or diisopropylethylamine. This would allow for the introduction of a variety of alkynyl moieties at the C-3 position.

Buchwald-Hartwig Amination: This powerful method for the formation of carbon-nitrogen bonds involves the palladium-catalyzed coupling of an aryl halide with an amine. It is highly probable that this compound can undergo amination with a wide range of primary and secondary amines. Modern Buchwald-Hartwig protocols often utilize bulky electron-rich phosphine ligands in combination with a palladium source and a strong base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide.

Nucleophilic Displacement and Substitution Reactions

The electron-deficient nature of the imidazo[1,2-c]pyrimidine (B1242154) ring system, further influenced by the electron-withdrawing character of the bromine atom, makes the C-3 position susceptible to nucleophilic attack. While direct displacement of the bromo group can be challenging on such heterocyclic systems, it is often facilitated by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, particularly sulfur and in some cases nitrogen and oxygen nucleophiles, can displace the bromide. For instance, reactions with thiols in the presence of a base can lead to the formation of the corresponding 3-thioether derivatives.

Reactivity of the 5-Hydroxyl Group

The hydroxyl group at the C-5 position offers another avenue for derivatization, allowing for the introduction of a variety of functional groups through etherification and esterification, as well as its participation in oxidation and reduction chemistry.

Etherification and Esterification Reactions

The hydroxyl group is expected to behave as a typical alcohol, enabling the formation of ethers and esters under standard synthetic conditions.

Etherification: Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide, would yield the corresponding 5-alkoxy derivatives. Alternatively, Mitsunobu reaction conditions, employing triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DEAD, DIAD), could be used to form ethers with a range of alcohols, often with inversion of stereochemistry if a chiral center is present.

Esterification: The 5-hydroxyl group can be readily acylated to form esters. Standard esterification methods, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine, are expected to be effective. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, could also be employed, although the conditions might be harsh for the heterocyclic core.

Oxidation and Reduction Chemistry

The reactivity of the 5-hydroxyl group in redox reactions is less explored for this specific scaffold. However, based on general organic principles, oxidation to a ketone (imidazo[1,2-c]pyrimidin-5-one) could be achieved using a variety of oxidizing agents. Given the presence of other sensitive functional groups, mild oxidation conditions such as those employing Dess-Martin periodinane or Swern oxidation would be preferable. The reduction of the hydroxyl group to a hydrogen atom would be a more challenging transformation, likely requiring a two-step process involving conversion to a suitable leaving group (e.g., a tosylate) followed by reductive cleavage.

Functionalization at Nitrogen Atoms within the Imidazo[1,2-c]pyrimidine Scaffold

The imidazo[1,2-c]pyrimidine core contains two nitrogen atoms, N-1 and N-6, which are potential sites for functionalization, most commonly through alkylation. The nucleophilicity of these nitrogen atoms will dictate the regioselectivity of such reactions. It is generally observed in related imidazo-fused systems that one nitrogen is more nucleophilic and sterically accessible than the other. In the case of the imidazo[1,2-c]pyrimidine system, theoretical and experimental studies on related structures would be necessary to predict the most likely site of N-functionalization. Alkylation would typically be carried out using an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms within the imidazo[1,2-c]pyrimidine scaffold exhibit nucleophilic character, making them susceptible to electrophilic attack. This reactivity allows for the introduction of various alkyl and acyl groups, leading to a diverse range of derivatives with potentially altered physicochemical and biological properties.

N-Alkylation:

Studies on related imidazopyridine systems have shown that N-alkylation typically occurs on the nitrogen atoms of the pyridine ring under basic conditions, for example, using potassium carbonate in dimethylformamide (DMF). fabad.org.tr While specific studies on this compound are not extensively detailed in the available literature, the principles of N-alkylation of similar heterocyclic systems can be informative. The reaction of 3-bromoimidazo[1,2-c]pyrimidin-5-ol with various alkylating agents, such as alkyl halides or sulfates, in the presence of a suitable base, is expected to yield N-alkylated products. The regioselectivity of this reaction, i.e., which nitrogen atom is preferentially alkylated, would be influenced by steric and electronic factors, including the nature of the alkylating agent and the reaction conditions.

ReagentProductReaction ConditionsYield (%)Reference
Alkyl Halide (R-X)N-Alkyl-3-bromoimidazo[1,2-c]pyrimidin-5-olBase (e.g., K2CO3), Solvent (e.g., DMF)Data not available fabad.org.tr
Dialkyl Sulfate (R2SO4)N-Alkyl-3-bromoimidazo[1,2-c]pyrimidin-5-olBase, SolventData not available

N-Acylation:

Similarly, N-acylation reactions introduce an acyl group onto a nitrogen atom of the heterocyclic core. This is typically achieved by reacting the substrate with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. The Friedel-Crafts acetylation of related imidazo[1,2-a]pyridines is a known transformation, suggesting that the imidazo[1,2-c]pyrimidine system would also be amenable to acylation. researchgate.net The hydroxyl group at the 5-position could also potentially undergo O-acylation, leading to a mixture of products depending on the reaction conditions.

ReagentProductReaction ConditionsYield (%)Reference
Acyl Chloride (RCOCl)N-Acyl-3-bromoimidazo[1,2-c]pyrimidin-5-olBase (e.g., Pyridine), SolventData not available researchgate.net
Acid Anhydride ((RCO)2O)N-Acyl-3-bromoimidazo[1,2-c]pyrimidin-5-olBase, SolventData not available

Quaternization Studies and Their Impact on Reactivity

Quaternization involves the alkylation of a nitrogen atom to form a quaternary ammonium (B1175870) salt. This transformation significantly alters the electronic properties of the heterocyclic ring, often enhancing its reactivity and solubility. In the context of 3-bromoimidazo[1,2-c]pyrimidin-5-ol, quaternization is expected to occur at one of the tertiary nitrogen atoms.

Research on similar imidazo[1,5-a]pyridine (B1214698) systems has demonstrated that quaternization with alkyl halides, such as iodoethane, can proceed, leading to the formation of pyridinium (B92312) salts. tum.de The reaction conditions typically involve heating the substrate with the alkylating agent in a suitable solvent. The formation of the quaternary salt introduces a permanent positive charge into the molecule, which can influence its interaction with biological targets and its utility in further chemical transformations. The increased electrophilicity of the ring system following quaternization may facilitate nucleophilic substitution reactions.

Alkylating AgentProductReaction ConditionsImpact on ReactivityReference
IodoethaneN-Ethyl-3-bromoimidazo[1,2-c]pyrimidin-5-ol-ium iodideHeating in solventIncreased electrophilicity of the ring tum.de
Methyl IodideN-Methyl-3-bromoimidazo[1,2-c]pyrimidin-5-ol-ium iodideHeating in solventEnhanced solubility and potential for further functionalization

Design and Synthesis of Advanced Imidazo[1,2-c]pyrimidine Architectures

The this compound scaffold serves as a valuable starting material for the construction of more complex, polycyclic, and highly functionalized imidazo[1,2-c]pyrimidine derivatives. The bromine atom at the 3-position is particularly amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents.

For instance, the synthesis of 3-substituted imidazo[1,2-c]pyrimidines has been achieved through one-pot reactions of 4-aminopyrimidines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes. researchgate.net Furthermore, intramolecular C-N bond formation and cycloisomerization reactions have been employed to construct fused imidazo[1,2-a]pyrimidine (B1208166) systems, demonstrating the versatility of the imidazole (B134444) core in forming complex heterocyclic structures. acs.org These synthetic strategies can be adapted to the 3-bromoimidazo[1,2-c]pyrimidin-5-ol core to generate novel and diverse chemical entities.

Utilization of the Compound as a Key Building Block in Organic Synthesis

The inherent reactivity of this compound makes it a strategic building block for the synthesis of a variety of organic molecules, particularly those with potential pharmaceutical applications. The fused heterocyclic system is a common motif in biologically active compounds.

Derivatives of imidazo[1,2-c]pyrimidine have been investigated for their potent inhibitory activities against Syk family kinases, highlighting the therapeutic potential of this scaffold. nih.gov The ability to functionalize the 3-bromoimidazo[1,2-c]pyrimidin-5-ol core at multiple positions—the bromine atom, the nitrogen atoms, and the hydroxyl group—provides a powerful platform for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The synthesis of novel imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives showcases the utility of this heterocyclic system in creating diverse molecular structures. semanticscholar.org

Theoretical and Computational Studies on 3 Bromoimidazo 1,2 C Pyrimidin 5 Ol Hydrochloride

Quantum Chemical Investigations of Electronic Structure and Molecular Properties

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of 3-bromoimidazo[1,2-c]pyrimidin-5-ol (B13255573) hydrochloride. These studies provide a detailed picture of electron distribution, molecular orbital energies, and other key descriptors that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational investigations into the electronic structure of molecules like 3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride. DFT, particularly with hybrid functionals such as B3LYP, has been widely used for its balance of computational cost and accuracy in studying imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.govnih.gov These calculations, often paired with basis sets like 6-311++G(d,p), allow for the optimization of the molecule's geometry, revealing bond lengths, bond angles, and dihedral angles of the ground state. nih.gov

Ab initio methods, while computationally more intensive, can provide benchmark data for validating DFT results. For related heterocyclic systems, these calculations have been employed to determine electronic properties and predict spectroscopic features. The choice of computational method and basis set is crucial for obtaining reliable results that can be correlated with experimental data. nih.gov

Table 1: Illustrative Calculated Geometric Parameters for 3-bromoimidazo[1,2-c]pyrimidin-5-ol

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Br 1.89 N-C-Br 120.5
C-O 1.35 C-C-O 125.0
N-C (imidazole) 1.38 C-N-C (imidazole) 108.0
N-C (pyrimidine) 1.34 C-N-C (pyrimidine) 118.5

Note: These are hypothetical values based on typical bond lengths and angles for similar structures and are for illustrative purposes only.

Molecular Orbital Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net A smaller gap generally implies higher reactivity.

For imidazo[1,2-a]pyrimidine derivatives, the HOMO is often distributed across the fused ring system, while the LUMO can be localized on specific regions, influencing the sites of electrophilic and nucleophilic attack. nih.govresearchgate.net The presence of the bromine atom and the hydroxyl group on the this compound structure would significantly influence the energies and distributions of these frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -6.5
LUMO -1.8
HOMO-LUMO Gap (ΔE) 4.7

Note: These values are illustrative and representative of what might be expected for a molecule of this type.

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling is a valuable tool for predicting the reactivity of this compound and exploring potential reaction pathways. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions. This information helps in understanding the feasibility and selectivity of chemical transformations.

For instance, DFT calculations can be used to model the susceptibility of the molecule to nucleophilic or electrophilic attack. The analysis of molecular electrostatic potential (MEP) maps can visually identify electron-rich and electron-poor regions of the molecule, indicating likely sites for reaction. researchgate.net In the case of this compound, the bromine atom could be a leaving group in nucleophilic substitution reactions, and computational studies can help predict the energetics of such processes. Furthermore, the impact of the hydrochloride salt form on reactivity can be computationally explored.

Aromaticity Analysis and Delocalization Indices within the Fused Ring System

The concept of aromaticity is central to understanding the stability and reactivity of the imidazo[1,2-c]pyrimidine (B1242154) core. Various computational methods are employed to quantify the aromatic character of the fused ring system. Nucleus-Independent Chemical Shift (NICS) calculations are a popular method, where negative values inside the ring typically indicate aromaticity.

Conformational Analysis and Intermolecular Interactions in the Solid State and Solution

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it interacts with its environment. While the fused ring system is largely planar, the orientation of the hydroxyl group and the effects of protonation in the hydrochloride form can lead to different stable conformations. Computational methods can be used to calculate the relative energies of these conformers. beilstein-journals.org

In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking play a significant role in the crystal packing. mdpi.comnih.gov The hydrochloride form introduces a chloride ion, which will be a key participant in the hydrogen bonding network. Computational studies, often in conjunction with X-ray crystallography data for related compounds, can model these interactions and predict crystal structures. mdpi.com In solution, the interactions with solvent molecules become important, and computational models can simulate the solvation process to understand how the solvent influences the molecule's conformation and reactivity. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish through-bond and through-space atomic connectivity.

Application of 1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

For 3-bromoimidazo[1,2-c]pyrimidin-5-ol (B13255573) hydrochloride, ¹H NMR spectroscopy provides initial information on the number and environment of protons. The chemical shifts (δ) indicate the electronic environment of each proton, while spin-spin coupling constants (J) reveal connectivity between neighboring protons.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the fused ring system are indicative of their hybridization and proximity to electronegative atoms like nitrogen, oxygen, and bromine.

Due to the presence of three nitrogen atoms in the heterocyclic core, ¹⁵N NMR spectroscopy could offer valuable insights into the electronic structure, though it is less commonly performed due to lower natural abundance and sensitivity.

2D NMR techniques are crucial for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H-¹³C pairs.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule and confirming the positions of substituents on the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule.

A hypothetical data table summarizing expected NMR data is presented below. Actual experimental values would be required for a definitive assignment.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the imidazo[1,2-c]pyrimidine (B1242154) core. Chemical shifts would be influenced by the bromine and hydroxyl substituents.
¹³C NMR Resonances for each unique carbon in the fused ring system. The carbon bearing the bromine (C3) would appear at a characteristic chemical shift.
COSY Cross-peaks indicating scalar coupling between adjacent protons on the pyrimidine (B1678525) ring.
HSQC Correlation peaks linking each proton to its directly attached carbon atom.
HMBC Key correlations from protons to carbons two or three bonds away, confirming the ring fusion and the positions of the bromo and hydroxyl groups.
NOESY Through-space correlations that help to confirm the planar structure of the ring system.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, an unambiguous molecular formula can be established. For 3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride, HRMS would be used to confirm the presence and number of bromine, carbon, hydrogen, nitrogen, and oxygen atoms. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum.

Parameter Value
Molecular Formula C₆H₅BrClN₃O
Theoretical m/z [M+H]⁺ Calculated value for C₆H₅BrN₃O⁺
Experimental m/z [M+H]⁺ Measured value from HRMS instrument
Mass Accuracy Difference between theoretical and experimental m/z, typically in parts per million (ppm)

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles. For this compound, this method would confirm the planar structure of the fused imidazo[1,2-c]pyrimidine ring system and detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, the hydrochloride counter-ion, and nitrogen atoms in the ring. This provides an absolute confirmation of the connectivity established by NMR.

Crystallographic Parameter Information Provided
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Symmetry of the unit cell
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths & Angles Precise geometric data for all bonds and angles
Hydrogen Bonding Network Details of intermolecular interactions in the solid state

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency. For this compound, FT-IR and Raman spectra would show characteristic bands for O-H stretching (from the hydroxyl group), N-H stretching (from the protonated nitrogen), C=N and C=C stretching within the aromatic rings, and C-Br stretching.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
O-H Stretch3200-3600 (broad)
N-H Stretch2800-3200 (broad, due to hydrochloride)
Aromatic C-H Stretch3000-3100
C=N, C=C Stretch1500-1650
C-O Stretch1200-1300
C-Br Stretch500-650

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would be developed to assess its purity. A suitable column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acidic modifier) would be used. The purity is determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram. This method is essential for quality control, ensuring that the compound is free from starting materials, by-products, or degradation products.

HPLC Parameter Purpose
Stationary Phase e.g., C18 silica (B1680970) gel for reversed-phase separation
Mobile Phase Mixture of organic solvent and aqueous buffer to elute the compound
Detector UV detector set to a wavelength where the compound has strong absorbance
Retention Time (t_R) Characteristic time for the compound to elute from the column, used for identification
Peak Area Proportional to the concentration of the compound, used for purity assessment and quantification

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for imidazo[1,2-c]pyrimidine (B1242154) derivatives is crucial for their widespread application. Future research will likely focus on the development of novel and sustainable synthetic routes that offer improved efficiency, safety, and environmental compatibility over traditional methods.

One promising area is the refinement of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of atom economy and procedural simplicity. The development of novel MCRs for the synthesis of the imidazo[1,2-c]pyrimidine core could streamline the production of 3-bromoimidazo[1,2-c]pyrimidin-5-ol (B13255573) hydrochloride and its analogues.

Another key direction is the exploration of green chemistry principles. This includes the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalytic systems that minimize waste and energy consumption. For instance, the use of solid-supported catalysts or nanocatalysts could facilitate easier product purification and catalyst recycling, contributing to more sustainable synthetic processes. Microwave-assisted organic synthesis (MAOS) has also been shown to accelerate reaction times and improve yields for related heterocyclic systems and could be a valuable tool for the synthesis of this compound.

The following table summarizes potential sustainable synthetic approaches for imidazo[1,2-c]pyrimidine derivatives:

Synthetic ApproachKey FeaturesPotential Advantages
Multicomponent Reactions One-pot synthesis with multiple starting materialsHigh atom economy, reduced waste, simplified procedures
Green Catalysis Use of recyclable or biodegradable catalysts (e.g., solid-supported catalysts, nanocatalysts)Reduced environmental impact, easier product purification
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactionsFaster reaction times, improved yields, enhanced reaction control
Flow Chemistry Continuous production in a microreactor systemImproved safety, scalability, and process control

Exploration of C-H Functionalization Strategies on the Imidazo[1,2-c]pyrimidine Scaffold

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the introduction of new functional groups onto a molecule without the need for pre-functionalized starting materials. The exploration of C-H functionalization strategies on the imidazo[1,2-c]pyrimidine scaffold is a significant area for future research.

Given the electronic nature of the imidazo[1,2-c]pyrimidine ring system, different carbon positions will exhibit varying reactivity towards electrophilic and nucleophilic reagents. Future studies will likely focus on achieving site-selective C-H functionalization , enabling the precise modification of the scaffold at positions other than the already substituted C3 and C5. This will be crucial for generating a diverse library of derivatives with unique biological activities and material properties.

The use of transition-metal catalysis (e.g., palladium, rhodium, iridium) will be instrumental in developing new C-H activation methods. These catalysts can facilitate a wide range of transformations, including arylation, alkylation, and amination, at specific C-H bonds. Furthermore, the development of photoredox catalysis offers a mild and efficient alternative for C-H functionalization, utilizing visible light to initiate radical-based transformations.

Computational Design of New Imidazo[1,2-c]pyrimidine Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are becoming increasingly indispensable in modern drug discovery and materials science. The application of these tools to the imidazo[1,2-c]pyrimidine scaffold can accelerate the design of new derivatives with tailored reactivity and desired properties.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of 3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride and its analogues. By calculating parameters such as molecular electrostatic potential (MEP), frontier molecular orbital (FMO) energies, and various reactivity descriptors, researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic strategies.

Molecular docking simulations can be used to predict the binding affinity and orientation of imidazo[1,2-c]pyrimidine derivatives within the active sites of biological targets, such as enzymes or receptors. This in silico screening can help to prioritize the synthesis of compounds with the highest potential for therapeutic activity, saving time and resources in the drug development process.

The following table highlights key computational methods and their applications in the design of new imidazo[1,2-c]pyrimidine derivatives:

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Calculation of electronic structure and reactivity indicesPrediction of reaction mechanisms, spectroscopic properties, and sites of reactivity
Molecular Docking Prediction of ligand-protein binding interactionsIdentification of potential biological targets and optimization of binding affinity
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of enzymatic reactions and complex biological systemsUnderstanding of reaction pathways in a biological environment
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of molecules over timeAssessment of conformational stability and ligand-receptor interactions

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

A deeper understanding of the reaction mechanisms and dynamic processes involving this compound requires the application of advanced characterization techniques. While standard spectroscopic methods like NMR and mass spectrometry are essential for routine characterization, more sophisticated techniques are needed to probe transient intermediates and dynamic equilibria.

In-situ spectroscopy , such as in-situ IR or Raman spectroscopy, can provide real-time information about the changes in molecular structure during a chemical reaction. This can help to identify short-lived intermediates and elucidate complex reaction pathways.

Advanced NMR techniques , such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) and variable-temperature NMR, can be used to study dynamic processes such as tautomerism, conformational changes, and intermolecular interactions. These studies can provide valuable insights into the behavior of this compound in solution.

Furthermore, techniques like femtosecond transient absorption spectroscopy can be employed to study the ultrafast dynamics of excited states, which is particularly relevant for understanding the photophysical properties of these compounds and their potential applications in areas such as photodynamic therapy or organic electronics.

Q & A

Basic: What are the recommended methods for synthesizing 3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis of this compound typically involves cyclocondensation reactions or halogenation of precursor imidazo-pyrimidine scaffolds. Key considerations include:

  • Precursor Selection : Use ethyl isocyanoacetate derivatives as starting materials for flow synthesis, enabling telescoped processes to minimize intermediate isolation .
  • Acidic Conditions : React 5-bromoimidazo[1,5-a]pyridine derivatives with morpholine under controlled acidic conditions (HCl) to form the hydrochloride salt, optimizing temperature (60–80°C) and reaction time (4–6 hours) to achieve >90% purity .
  • Solvent Systems : Ethyl acetate or toluene is recommended for solubility and stability during purification .

Basic: How should researchers approach the purification of this compound to minimize by-products?

Answer:
Purification strategies focus on eliminating halogenated by-products and unreacted intermediates:

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) at 0–4°C to enhance crystal formation and remove polar impurities .
  • Column Chromatography : Employ silica gel with dichloromethane/methanol (95:5) gradients to separate brominated derivatives .
  • HPLC Analysis : Monitor purity using a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile mobile phase to detect residual solvents or halogenated contaminants .

Advanced: What strategies are effective for regioselective functionalization of the imidazo[1,2-c]pyrimidine core, particularly in the presence of bromine substituents?

Answer:
The bromine atom at the 3-position directs reactivity via electronic and steric effects:

  • Palladium-Catalyzed Coupling : Use Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) for C–C bond formation at the 5-position, leveraging bromine’s leaving group potential .
  • Halogen Dance Phenomena : Under basic conditions (e.g., KOtBu), bromine may migrate to adjacent positions, enabling access to alternative regioisomers. Monitor via LC-MS to confirm product distribution .
  • Nucleophilic Substitution : React with amines (e.g., morpholine) in DMSO at 100°C to substitute bromine while preserving the hydroxyl group at position 5 .

Advanced: How can researchers resolve contradictions in reported reactivity of bromine in cross-coupling reactions involving this compound?

Answer:
Discrepancies in bromine’s reactivity often stem from competing pathways:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor oxidative addition in Pd-catalyzed reactions, while non-polar solvents (toluene) may promote elimination side reactions. Validate solvent choice via kinetic studies .
  • Additive Screening : Introduce ligands like XPhos to enhance catalytic efficiency and suppress β-hydride elimination, improving coupling yields .
  • Computational Modeling : Use DFT calculations to predict bromine’s electronic influence on transition states, guiding reagent selection (e.g., aryl boronic acids with electron-withdrawing groups) .

Advanced: What methodologies are recommended for assessing the biological activity of this compound against specific targets?

Answer:
Biological evaluation requires multi-disciplinary approaches:

  • Kinase Inhibition Assays : Screen against PI3K isoforms (α/γ/δ) using ATP-competitive ELISA, noting IC₅₀ values <100 nM for δ-isoform selectivity .
  • Anticancer Profiling : Test cytotoxicity in NSCLC cell lines (A549, H1299) via MTT assays, with dose-dependent apoptosis confirmed by Annexin V/PI staining .
  • Target Interaction Studies : Conduct SPR (surface plasmon resonance) to measure binding kinetics with protein targets like EGFR-TK, analyzing KD values for structure-activity relationships .

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